molecular formula C29H24FN3O3S B11680362 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11680362
M. Wt: 513.6 g/mol
InChI Key: ULUHIJCVIGEBMD-UHFFFAOYSA-N
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Description

5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reagents and conditions for this compound would include the use of 4-fluorobenzaldehyde, 2-methoxybenzylamine, and appropriate sulfur-containing reagents to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a pyridine derivative, while reduction would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.

    Medicine: It may have potential as a drug candidate for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, compounds with a dihydropyridine core can act as calcium channel blockers, which inhibit the influx of calcium ions into cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • 2-{[3-cyano-6-(4-chlorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide lies in its specific substitution pattern, which can confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H24FN3O3S

Molecular Weight

513.6 g/mol

IUPAC Name

5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H24FN3O3S/c1-18-26(28(35)33-23-10-6-7-11-25(23)36-2)27(20-8-4-3-5-9-20)22(16-31)29(32-18)37-17-24(34)19-12-14-21(30)15-13-19/h3-15,27,32H,17H2,1-2H3,(H,33,35)

InChI Key

ULUHIJCVIGEBMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)F)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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